molecular formula C9H12N4O4 B11067078 1-(morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone

1-(morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone

Cat. No.: B11067078
M. Wt: 240.22 g/mol
InChI Key: UNRAWXSUALYSGL-UHFFFAOYSA-N
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Description

1-MORPHOLINO-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is a synthetic organic compound that features a morpholine ring, a nitro-substituted pyrazole ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-MORPHOLINO-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from hydrazine and a 1,3-diketone, the pyrazole ring can be formed through cyclization.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the morpholine ring: Morpholine can be synthesized from diethanolamine and sulfuric acid.

    Coupling: The nitro-substituted pyrazole can be coupled with the morpholine ring through a suitable linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-MORPHOLINO-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ethanone group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activity or receptor binding.

    Medicine: Potential use as a drug candidate for treating diseases by modulating specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-MORPHOLINO-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group could play a role in electron transfer processes, while the morpholine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-MORPHOLINO-2-(3-NITROPHENYL)-1-ETHANONE: Similar structure but with a phenyl ring instead of a pyrazole ring.

    1-MORPHOLINO-2-(3-AMINO-1H-PYRAZOL-1-YL)-1-ETHANONE: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-MORPHOLINO-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to the presence of both a morpholine ring and a nitro-substituted pyrazole ring, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

1-morpholin-4-yl-2-(3-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C9H12N4O4/c14-9(11-3-5-17-6-4-11)7-12-2-1-8(10-12)13(15)16/h1-2H,3-7H2

InChI Key

UNRAWXSUALYSGL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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